molecular formula C15H8ClF2N3O3S2 B2851140 5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide CAS No. 672951-17-6

5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide

Cat. No.: B2851140
CAS No.: 672951-17-6
M. Wt: 415.81
InChI Key: AVVVJRQEVCGIME-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole sulfonamides . It is one of the 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid .


Synthesis Analysis

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Antiviral and Antimicrobial Applications

A study by Chen et al. (2010) focused on the synthesis of thiadiazole sulfonamide derivatives, showing that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Similarly, Sah et al. (2014) synthesized formazans from a Mannich base of thiadiazole, assessing their antimicrobial properties against various bacterial and fungal strains, suggesting potential antimicrobial applications (Sah et al., 2014).

Carbonic Anhydrase Inhibition

Several studies have investigated derivatives of thiadiazole for their carbonic anhydrase inhibitory activity, which is relevant in the treatment of conditions like glaucoma, edema, and certain neurological disorders. Barboiu et al. (1999) synthesized derivatives that showed strong intraocular pressure lowering effects in animal models, suggesting potential for treating glaucoma (Barboiu et al., 1999). Bülbül et al. (2008) explored the inhibitory effects of thiadiazole-2-sulfonamide derivatives on carbonic anhydrase isoenzymes, demonstrating potent inhibition and suggesting a basis for further therapeutic exploration (Bülbül et al., 2008).

Drug Development and Molecular Studies

Menchise et al. (2006) conducted X-ray crystallographic studies to understand the binding of thiadiazole sulfonamide derivatives to carbonic anhydrase, providing insights valuable for drug design and development (Menchise et al., 2006). Such structural studies are crucial for designing more effective inhibitors targeting specific isozymes of carbonic anhydrase.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O3S2/c16-8-1-4-10(5-2-8)26(23,24)15-13(20-21-25-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVJRQEVCGIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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